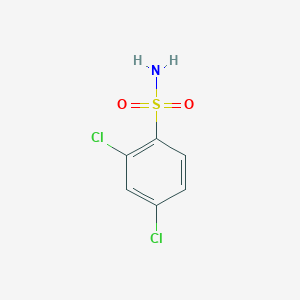

2,4-Dichlorobenzenesulfonamide

説明

The exact mass of the compound 2,4-Dichlorobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOUHONFMXUKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372070 | |

| Record name | 2,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-15-4 | |

| Record name | 2,4-Dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,4-Dichlorobenzenesulfonamide: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzenesulfonamide (CAS Number: 20532-15-4) is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning applications, with a particular focus on its utility as a scaffold for developing novel therapeutic agents. We delve into its purported mechanisms of action, particularly in oncology, and outline the analytical methodologies crucial for its characterization and quantification. This document serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide framework is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] Historically recognized for their antibacterial properties, sulfonamides have evolved into a diverse class of compounds with applications spanning from diuretics and antidiabetic agents to potent enzyme inhibitors.[1][2] The versatility of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. 2,4-Dichlorobenzenesulfonamide, with its distinct dichlorination pattern on the phenyl ring, offers a unique starting point for the synthesis of novel derivatives with enhanced reactivity and biological efficacy.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dichlorobenzenesulfonamide is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 20532-15-4 | [3] |

| Molecular Formula | C₆H₅Cl₂NO₂S | [3] |

| Molecular Weight | 226.08 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 183-184 °C | Not explicitly cited |

| Solubility | Moderately soluble in water, more soluble in organic solvents | [3] |

| SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | [3] |

| InChI Key | MYOUHONFMXUKQJ-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of 2,4-Dichlorobenzenesulfonamide is typically achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with an amine source. The underlying mechanism is a nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[5]

General Synthetic Workflow

The synthesis and purification process can be visualized as a streamlined workflow, ensuring the attainment of a high-purity final product.

Caption: A generalized workflow for the synthesis and purification of 2,4-Dichlorobenzenesulfonamide.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath and slowly add a base such as pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography on silica gel.[5]

Mechanism of Action and Biological Targets

While the precise molecular targets of 2,4-Dichlorobenzenesulfonamide are still under investigation, preliminary studies suggest its potential as an anticancer agent. The proposed mechanism of action involves the induction of apoptosis in cancer cells, possibly through the inhibition of mitochondrial membrane potential.[3]

Recent research on chalcone derivatives incorporating the 2,4-dichlorobenzenesulfonamide moiety has provided further insights into its anticancer activity. One such derivative demonstrated the ability to arrest the cell cycle in the subG0 phase, depolarize the mitochondrial membrane, and activate both caspase-8 and caspase-9, key executioners of the apoptotic cascade.[6][7]

Proposed Apoptotic Signaling Pathway

The induction of apoptosis by 2,4-Dichlorobenzenesulfonamide derivatives likely involves a cascade of signaling events culminating in programmed cell death.

Caption: A putative signaling pathway for apoptosis induction by 2,4-Dichlorobenzenesulfonamide derivatives.

Analytical Methodologies

Accurate and sensitive analytical methods are paramount for the characterization, quantification, and quality control of 2,4-Dichlorobenzenesulfonamide and its derivatives. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the technique of choice for this purpose.[8]

LC-MS/MS Method for Quantification

A general LC-MS/MS method can be adapted for the quantification of 2,4-Dichlorobenzenesulfonamide in various matrices.

| Parameter | Condition |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Sample Preparation for Biological Matrices

For the analysis of sulfonamides in biological matrices such as plasma or tissue homogenates, a robust sample preparation protocol is essential to remove interfering substances.

Caption: A typical sample preparation workflow for the analysis of sulfonamides in biological matrices.

Applications in Research and Drug Development

The 2,4-dichlorobenzenesulfonamide scaffold is a valuable building block in the synthesis of compounds with a wide range of biological activities.

-

Anticancer Agents: As previously discussed, derivatives of 2,4-Dichlorobenzenesulfonamide have shown promise as anticancer agents by inducing apoptosis.[6][7]

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and cancer.[2]

-

PPARγ Modulators: Derivatives of this scaffold have been explored as selective peroxisome proliferator-activated receptor γ (PPARγ) agonists, which are of interest for the treatment of type 2 diabetes.[1][2]

-

Antimicrobial Agents: While the parent compound may exhibit some antimicrobial properties, its primary utility is in the synthesis of more potent and selective antimicrobial drugs.[3][4]

Safety and Handling

Like many chlorinated aromatic compounds, 2,4-Dichlorobenzenesulfonamide and its precursors should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling the compound.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Perspectives

2,4-Dichlorobenzenesulfonamide is a chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile scaffold allows for the creation of diverse libraries of compounds with a range of biological activities. The emerging evidence of its role in inducing apoptosis in cancer cells highlights a promising avenue for future research. Further elucidation of its specific molecular targets and signaling pathways will be crucial in optimizing its therapeutic potential. Moreover, detailed pharmacokinetic and toxicological studies are necessary to advance any lead compounds derived from this scaffold towards clinical applications. The continued exploration of 2,4-Dichlorobenzenesulfonamide and its derivatives is poised to contribute significantly to the development of novel therapeutics for a variety of diseases.

References

-

Gdańsk, M. U. of, & Ochocka, J. R. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. National Institutes of Health. [Link]

-

Gdańsk, M. U. of, & Ochocka, J. R. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. [Link]

-

Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

Juniper Publishers. (2022). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2024). Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins. National Center for Biotechnology Information. [Link]

-

PubMed. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. PubMed. [Link]

-

ResearchGate. (n.d.). Environmental fate of 2,4-D after agricultural and domestic application. ResearchGate. [Link]

Sources

- 1. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 20532-15-4: 2,4-Dichlorobenzenesulfonamide [cymitquimica.com]

- 4. 24d.info [24d.info]

- 5. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dichlorobenzenesulfonamide: Structure, Synthesis, and Applications

Abstract

2,4-Dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a critical intermediate and building block in medicinal chemistry and drug development. Its dichlorinated phenyl ring coupled with a reactive sulfonamide moiety provides a versatile scaffold for synthesizing a diverse range of therapeutic agents. This guide offers a comprehensive technical overview of 2,4-Dichlorobenzenesulfonamide, detailing its molecular structure, physicochemical properties, synthesis protocols, and significant applications, particularly as a precursor for potent enzyme inhibitors. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data to facilitate advanced research and application.

Chemical Identity and Physicochemical Properties

2,4-Dichlorobenzenesulfonamide is an organic compound featuring a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a sulfonamide group at position 1.[1] This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon in organic chemistry.[2] The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the sulfur atom in the sulfonamide group, facilitating nucleophilic substitution reactions.[2]

Molecular Structure and Weight

The fundamental structural and quantitative details of 2,4-Dichlorobenzenesulfonamide are crucial for stoichiometric calculations in synthesis and for interpretation of analytical data.

-

Molecular Formula: C₆H₅Cl₂NO₂S[3]

-

Molecular Weight: 226.08 g/mol [3]

-

Canonical SMILES: C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl[1]

-

InChI Key: MYOUHONFMXUKQJ-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and application conditions, as well as its behavior in biological systems. 2,4-Dichlorobenzenesulfonamide is typically a white to off-white crystalline solid.[1] Its solubility is moderate in water but significantly higher in common organic solvents.[1]

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 183-184 °C | [3] |

| Boiling Point | 375.7 ± 52.0 °C (Predicted) | [3] |

| Solubility | Moderately soluble in water; Soluble in organic solvents | [1] |

Synthesis and Manufacturing

The synthesis of 2,4-Dichlorobenzenesulfonamide is typically achieved via the amination of its precursor, 2,4-dichlorobenzenesulfonyl chloride. This precursor is synthesized through the chlorosulfonation of 1,3-dichlorobenzene.[4][5] This multi-step process is a foundational method in industrial organic synthesis.

Synthesis Pathway Overview

The synthesis begins with a commodity chemical, 1,3-dichlorobenzene, and proceeds through a highly reactive intermediate to yield the final product. The causality is clear: chlorosulfonic acid is a powerful sulfonating and chlorinating agent required to introduce the -SO₂Cl group onto the aromatic ring.[4] The subsequent amination is a standard nucleophilic substitution reaction.[2]

Caption: General synthesis pathway for 2,4-Dichlorobenzenesulfonamide.

Detailed Experimental Protocol: Synthesis of 2,4-Dichlorobenzenesulfonamide from 2,4-Dichlorobenzenesulfonyl Chloride

This protocol describes the nucleophilic substitution reaction to form the sulfonamide bond. The use of an inert atmosphere is critical to prevent hydrolysis of the highly moisture-sensitive sulfonyl chloride starting material.[4]

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Aqueous Ammonia (NH₄OH, 28%) or Anhydrous Ammonia

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the subsequent amination reaction.

-

Ammonia Addition: Slowly add aqueous ammonia (at least 3 equivalents) dropwise to the stirred solution.[6] Maintain the temperature below 10 °C throughout the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Pour the reaction mixture into cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Dichlorobenzenesulfonamide.[5]

-

Validation: The purity and identity of the final product must be confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and Melting Point analysis.

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, present in over 120 marketed drugs.[7] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][8] 2,4-Dichlorobenzenesulfonamide, in particular, is a key precursor for the synthesis of potent enzyme inhibitors.[2]

Carbonic Anhydrase Inhibition

A primary application of 2,4-Dichlorobenzenesulfonamide derivatives is in the development of carbonic anhydrase (CA) inhibitors.[9] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Dysregulation of CA isoforms is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer.[11][12]

Derivatives synthesized from 2,4-Dichlorobenzenesulfonamide have shown potent inhibitory activity against several CA isoforms, particularly the tumor-associated isoforms CA IX and XII.[9] For example, novel 5-substituted 2,4-dichlorobenzenesulfonamides have demonstrated inhibition constants (Ki) in the low nanomolar range (2.7-2.8 nM) against these cancer-related enzymes, showing stronger potency than some clinically used inhibitors.[9] The dichloro-substitution pattern is crucial for modulating the binding affinity and selectivity of these inhibitors within the enzyme's active site.[2]

Caption: Role of 2,4-Dichlorobenzenesulfonamide in developing CA inhibitors.

Other Therapeutic Areas

The structural motif of 2,4-Dichlorobenzenesulfonamide is also explored in other areas. It has been used to synthesize compounds with potential anticancer and antibacterial activities.[1][13] The ability of the sulfonamide group to mimic a carboxylate group and bind to metalloenzymes makes it a versatile pharmacophore for targeting a wide range of biological targets.[7]

Conclusion

2,4-Dichlorobenzenesulfonamide is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined molecular structure and predictable reactivity make it an ideal starting material for the synthesis of complex, biologically active molecules. The protocols for its synthesis are robust and scalable. Its primary application as a precursor for potent carbonic anhydrase inhibitors highlights its importance in the ongoing search for novel therapeutics for cancer, glaucoma, and other disorders. This guide provides the foundational knowledge required for professionals to effectively utilize this versatile chemical scaffold in their research and development endeavors.

References

-

National Center for Biotechnology Information. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. PMC, NIH. Available from: [Link]

- Google Patents. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

-

PubChem. 2,5-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 238045. Available from: [Link]

-

PubChem. 2,4-dichloro-N-quinolin-8-yl-benzenesulfonamide | C15H10Cl2N2O2S. Available from: [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

ChemWhat. 2,4-Dichlorobenzenesulfonyl chloride CAS#: 16271-33-3; ChemWhat Code: 29687. Available from: [Link]

-

PubChem. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556. Available from: [Link]

-

Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

-

National Center for Biotechnology Information. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. PubMed. Available from: [Link]

-

Wikipedia. Carbonic anhydrase inhibitor. Available from: [Link]

-

PubChem. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. Available from: [Link]

-

ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

-

bioRxiv. Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. Available from: [Link]

Sources

- 1. CAS 20532-15-4: 2,4-Dichlorobenzenesulfonamide [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Dichlorobenzenesulfonamide CAS#: 20532-15-4 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

- 13. caymanchem.com [caymanchem.com]

Understanding the Solubility of 2,4-Dichlorobenzenesulfonamide: A Theoretical Framework

An In-depth Technical Guide to the Solubility of 2,4-Dichlorobenzenesulfonamide in Organic Solvents

This guide provides a comprehensive overview of the solubility of 2,4-dichlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and predictive modeling approaches. Our focus is on providing not just data, but a foundational understanding to empower informed solvent selection and process optimization.

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For 2,4-dichlorobenzenesulfonamide, its molecular structure dictates its solubility profile. The presence of two chlorine atoms on the benzene ring increases its lipophilicity, while the sulfonamide group (-SO₂NH₂) is polar and capable of hydrogen bonding. Therefore, its solubility is a balance between these competing characteristics.

A fundamental principle governing solubility is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. Consequently, 2,4-dichlorobenzenesulfonamide is expected to exhibit poor solubility in non-polar hydrocarbon solvents and higher solubility in polar aprotic and protic solvents that can engage in hydrogen bonding with the sulfonamide moiety.

Predictive Insights into Solubility

While experimental determination is the gold standard, theoretical models can offer valuable preliminary insights into the solubility of 2,4-dichlorobenzenesulfonamide in various organic solvents.

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a semi-empirical method to predict solubility based on the principle of "like seeks like". The total HSP (δt) of a substance is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller distance between the HSPs of the solute and the solvent suggests a higher likelihood of dissolution.

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a solvent, from which the solubility can be derived. While computationally intensive, COSMO-RS can provide highly accurate predictions without the need for experimental data.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial for process development and optimization. The following section details a robust, step-by-step protocol for measuring the equilibrium solubility of 2,4-dichlorobenzenesulfonamide.

Equilibrium Solubility Method

This method, also known as the shake-flask method, is a widely accepted technique for determining the thermodynamic solubility of a compound.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2,4-dichlorobenzenesulfonamide to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: Once equilibrium is established, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifugation can be used to accelerate this process. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration of 2,4-dichlorobenzenesulfonamide within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of 2,4-dichlorobenzenesulfonamide should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

High-Throughput Solubility Screening

For rapid screening of solubility in a large number of solvents, high-throughput methods are employed. These methods are typically based on kinetic solubility measurements and provide a valuable initial assessment.

Factors Influencing the Solubility of 2,4-Dichlorobenzenesulfonamide

Several factors can significantly impact the solubility of 2,4-dichlorobenzenesulfonamide in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship can be quantified by the van't Hoff equation.

-

Solvent Polarity: As discussed earlier, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities is recommended to fully characterize the solubility profile.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate measurements.

-

Polymorphism: 2,4-Dichlorobenzenesulfonamide may exist in different crystalline forms (polymorphs), each with its own unique solubility. Characterization of the solid form before and after the solubility measurement is crucial for data interpretation.

Data Summary and Interpretation

Anticipated Solubility Profile:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of both donating and accepting hydrogen bonds, interacting favorably with the sulfonamide group. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Can act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate | Moderate | Possess polar character and can accept hydrogen bonds. |

| Halogenated | Dichloromethane | Low to Moderate | Intermediate polarity. |

| Hydrocarbons | Hexane, Toluene | Low | Non-polar nature does not favor interaction with the polar sulfonamide group. |

This table serves as a general guideline. For any critical application, experimental verification of solubility is strongly recommended.

Conclusion

The solubility of 2,4-dichlorobenzenesulfonamide in organic solvents is a critical parameter for its application in chemical synthesis and pharmaceutical development. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility. By combining theoretical knowledge with robust experimental protocols, researchers can effectively navigate the challenges of solvent selection and process optimization, ensuring the successful application of this important chemical intermediate.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

-

Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]

2,4-Dichlorobenzenesulfonamide melting point and boiling point

An In-depth Technical Guide to 2,4-Dichlorobenzenesulfonamide: Properties, Synthesis, and Applications

Introduction

2,4-Dichlorobenzenesulfonamide is an organic compound featuring a sulfonamide functional group attached to a dichlorinated benzene ring.[1] This molecule serves as a pivotal building block in the synthesis of a wide array of compounds, particularly within the pharmaceutical and agrochemical industries.[1] The sulfonamide moiety is a well-established pharmacophore, present in numerous therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[2][3] The specific 2,4-dichloro substitution pattern on the benzene ring enhances the compound's reactivity and modulates the physicochemical properties of its derivatives, making it a subject of significant interest for researchers and drug development professionals.[1] This guide provides a comprehensive overview of its core physical properties, detailed synthesis protocols, characterization, and applications.

Physicochemical Properties

2,4-Dichlorobenzenesulfonamide typically presents as a white to off-white crystalline solid.[1] It exhibits moderate solubility in water but is more readily soluble in common organic solvents.[1] The key physical constants, critical for experimental design and process development, are summarized below.

| Property | Value | Source |

| CAS Number | 20532-15-4 | [1][4] |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1][4] |

| Molecular Weight | 226.08 g/mol | [4] |

| Melting Point | 183-184 °C | [4] |

| Boiling Point | 375.7 °C | [4] |

| Appearance | White to off-white crystalline solid | [1] |

Synthesis and Purification

The synthesis of 2,4-Dichlorobenzenesulfonamide is most effectively achieved through the reaction of its corresponding sulfonyl chloride precursor, 2,4-dichlorobenzenesulfonyl chloride, with an amine source. The underlying mechanism is a nucleophilic substitution at the electrophilic sulfur center.

Causality of Experimental Design

The choice of a two-step synthesis, starting from 1,3-dichlorobenzene, is predicated on established and reliable chlorosulfonation chemistry.[5][6] The subsequent amination is a standard and high-yielding method for forming sulfonamides.[2] The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated in situ, driving the reaction to completion and preventing unwanted side reactions.[2] Purification via recrystallization is selected for its efficacy in removing unreacted starting materials and byproducts, yielding a product of high purity suitable for subsequent applications and analytical characterization.[6][7][8]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride

This initial step involves the chlorosulfonation of 1,3-dichlorobenzene.[5][6]

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with chlorosulfonic acid (2.5 eq).

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Add 1,3-dichlorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which must be scrubbed.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield crude 2,4-dichlorobenzenesulfonyl chloride. This intermediate is often used directly in the next step.

Step 2: Synthesis of 2,4-Dichlorobenzenesulfonamide

This step involves the amination of the sulfonyl chloride.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add a base, such as pyridine (1.5 eq).[2]

-

Amination: Bubble anhydrous ammonia gas through the solution or add aqueous ammonia dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,4-Dichlorobenzenesulfonamide crystals.[6][7]

Structural Characterization

The identity and purity of the synthesized 2,4-Dichlorobenzenesulfonamide must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic signals for the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing chloro and sulfonamide groups.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula of the compound.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the sulfonamide group, as well as strong asymmetric and symmetric stretching vibrations for the S=O bonds.[5]

Applications in Drug Discovery and Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of drugs for a multitude of diseases.[3][9] 2,4-Dichlorobenzenesulfonamide is a valuable starting material for creating novel derivatives with tailored biological activities.

-

Enzyme Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, a family of enzymes relevant in treatments for glaucoma and epilepsy.[2][9] The specific substitution pattern of 2,4-Dichlorobenzenesulfonamide can be exploited to achieve selectivity and potency for specific enzyme isoforms.

-

Anticancer Activity: This compound and its derivatives have been investigated for their potential anticancer properties. Some studies suggest they may induce apoptosis in cancer cells, making them interesting leads for oncology research.[1]

-

Antimicrobial Agents: While the era of sulfa drugs as frontline antibiotics has evolved, the sulfonamide scaffold remains relevant for developing new antimicrobial agents to combat resistant pathogens.[1][3]

Safety and Handling

Like many sulfonamides and chlorinated aromatic compounds, 2,4-Dichlorobenzenesulfonamide should be handled with care.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. The precursor, 2,4-dichlorobenzenesulfonyl chloride, is corrosive and moisture-sensitive and requires careful handling.[5]

Conclusion

2,4-Dichlorobenzenesulfonamide is a well-characterized compound with defined physical properties. Its true value lies in its role as a versatile synthetic intermediate. The robust and scalable protocols for its synthesis allow researchers and drug development professionals to readily access this scaffold, enabling the exploration of new chemical space and the development of novel therapeutic agents targeting a range of diseases. A thorough understanding of its properties and synthesis is essential for its effective and safe utilization in a research and development setting.

References

-

Gowda, B. T., et al. (2009). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3133. [Link]

-

Genite | C12H8Cl2O3S | CID 7327. PubChem, National Institutes of Health. [Link]

-

Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o442. [Link]

-

Gowda, B. T., et al. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2893. [Link]

-

Gowda, B. T., et al. (2010). N-(2,4-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o229. [Link]

- Process for the preparation of 2-hydroxybenzenesulfonamide.

-

Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry, 65(1), 3. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed, National Institutes of Health. [Link]

Sources

- 1. CAS 20532-15-4: 2,4-Dichlorobenzenesulfonamide [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. 2,4-Dichlorobenzenesulfonamide CAS#: 20532-15-4 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-Dichlorobenzenesulfonamide

This guide provides a comprehensive, field-proven framework for the crystal structure analysis of 2,4-Dichlorobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules. The methodologies detailed herein are designed to ensure scientific rigor, from initial synthesis to the final crystallographic analysis, drawing upon established protocols and insights from analogous sulfonamide structures.

Introduction: The Structural Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state are paramount, as they dictate critical physicochemical properties such as solubility, stability, and bioavailability.[3][4][5] 2,4-Dichlorobenzenesulfonamide (C₆H₅Cl₂NO₂S) is a key intermediate and a subject of interest for understanding how the substitution pattern on the phenyl ring influences crystal packing and hydrogen bonding motifs. This guide outlines the complete workflow for its definitive structural characterization by single-crystal X-ray diffraction.

Synthesis and Purification of 2,4-Dichlorobenzenesulfonamide

The synthesis of the title compound is typically achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with an ammonia source. While specific literature on the direct synthesis of 2,4-Dichlorobenzenesulfonamide is not extensively detailed, a general and robust protocol can be adapted from standard sulfonamide synthesis procedures.[2]

Synthetic Protocol

A reliable method involves the nucleophilic substitution of the chloride on 2,4-dichlorobenzenesulfonyl chloride by ammonia.

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. The use of excess ammonia serves both as the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-Dichlorobenzenesulfonamide.

Purification

The crude product, typically a solid, must be purified to obtain a high-purity sample suitable for crystallization. Recrystallization is the most effective method.

Protocol: Single-Solvent Recrystallization [6]

-

Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For sulfonamides, alcohols like ethanol or isopropanol, often mixed with water, are excellent starting points.[6]

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (with a boiling chip) until the solid completely dissolves.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-warmed glassware to prevent premature crystallization.[6]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[6]

-

Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals in a desiccator. The purity can be confirmed by measuring the melting point and through spectroscopic methods (NMR, IR).

Single Crystal Growth

The most critical and often challenging step in crystal structure analysis is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[7][8] For sulfonamides, several techniques can be employed.

Slow Evaporation

This is the simplest crystallization method. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a vial covered with a perforated lid to allow for slow evaporation of the solvent over several days.

Solvent/Anti-Solvent Diffusion

This technique is highly effective for controlling crystal growth.[4]

-

Dissolve the compound in a "good" solvent where it is highly soluble (e.g., THF or acetone).

-

Place this solution in a small vial.

-

Carefully place this open vial inside a larger, sealed jar containing a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane).

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting gradual crystallization.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next phase is the X-ray diffraction experiment to determine its three-dimensional structure.[9][10][11]

}

Data Collection

The mounted crystal is placed in a monochromatic X-ray beam.[7][8] An area detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-ray reflections.[8] For small molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

Structure Solution and Refinement

The diffraction data (a series of reflection intensities) must be mathematically converted into a model of the atomic arrangement.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is the primary hurdle in crystallography.[8] For small molecules like 2,4-Dichlorobenzenesulfonamide, direct methods are typically successful in providing an initial estimate of the atomic positions.[8]

-

Structure Refinement: This iterative process optimizes the initial atomic model to achieve the best possible fit with the experimental diffraction data. The refinement process adjusts atomic coordinates, and thermal displacement parameters until the differences between the observed and calculated structure factors are minimized.

Structural Features of Dichlorinated Benzenesulfonamides

While the specific crystal structure of 2,4-Dichlorobenzenesulfonamide is not publicly deposited, we can infer its likely structural characteristics by examining closely related compounds. The analysis of derivatives like 2,4-dichloro-N-(aryl)benzenesulfonamides reveals consistent structural motifs.[12][13][14][15]

Molecular Geometry

The molecule will consist of a 2,4-dichlorophenyl ring bonded to a sulfonamide group (-SO₂NH₂). Key geometric parameters to analyze include:

-

Bond Lengths and Angles: Comparison of S=O, S-N, S-C, and C-Cl bond lengths to standard values.

-

Torsion Angles: The conformation of the molecule, particularly the torsion angle around the C-S bond, defines the orientation of the sulfonamide group relative to the phenyl ring.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of sulfonamides is dominated by hydrogen bonding.[1][3][16]

-

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that 2,4-Dichlorobenzenesulfonamide will form robust intermolecular N-H···O=S hydrogen bonds. These interactions often lead to the formation of centrosymmetric dimers or extended chains, which are the primary driving forces for the crystal packing.[1][3][12][13]

-

Other Interactions: While hydrogen bonding is primary, weaker interactions such as π-π stacking between the aromatic rings and halogen interactions involving the chlorine atoms may also play a role in stabilizing the crystal lattice.

Expected Crystallographic Data

Based on the analysis of similar structures, the crystallographic data for 2,4-Dichlorobenzenesulfonamide would be summarized in a table similar to the one below. The values presented are hypothetical but representative of what one might expect.

| Parameter | Expected Value Range |

| Chemical Formula | C₆H₅Cl₂NO₂S |

| Formula Weight | 226.08 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | 8 - 12 |

| b (Å) | 8 - 15 |

| c (Å) | 9 - 18 |

| α (°) | 90 (or near 90 for Triclinic) |

| β (°) | 95 - 110 |

| γ (°) | 90 (or near 90 for Triclinic) |

| Volume (ų) | 700 - 1500 |

| Z (molecules/unit cell) | 2 or 4 |

| Calculated Density (g/cm³) | 1.6 - 1.8 |

| R-factor (R1) | < 0.05 for high-quality data |

| Goodness-of-fit (S) | ~1.0 |

}

Conclusion

The crystal structure analysis of 2,4-Dichlorobenzenesulfonamide provides fundamental insights into its solid-state properties. By following a rigorous workflow encompassing synthesis, high-purity crystallization, and single-crystal X-ray diffraction, researchers can unambiguously determine its atomic arrangement. The resulting structural data, particularly the characterization of the robust N-H···O=S hydrogen bonding networks, is invaluable for understanding the behavior of this compound and provides a critical reference for the rational design of new sulfonamide-based molecules in pharmaceutical and materials science.

References

-

P. M. M. S. V. M. Ramos, I. S. Díaz, F. J. M. de la Hoz, N. J. F. S. de la Higuera, J. M. G. de la Vega, and C. F. F. Foces-Foces. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). Available at: [Link][1][3]

-

G. L. Perlovich, T. V. Volkova, and A. Bauer-Brandl. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. International Journal of Pharmaceutics, 349(1-2), 300-13. Available at: [Link][5]

-

B. T. Gowda, P. G. Nirmala, S. Foro, and H. Fuess. (2009). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1940. Available at: [Link][12]

-

P. G. Nirmala, B. T. Gowda, S. Foro, and H. Fuess. (2010). 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o918. Available at: [Link][13]

-

G. A. Perlovich, T. V. Volkova, A. Bauer-Brandl. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at: [Link][16]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link][7]

-

B. T. Gowda, M. B. Savitha, S. Foro, and H. Fuess. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2893. Available at: [Link][14]

-

B. T. Gowda, M. B. Savitha, S. Foro, and H. Fuess. (2011). 2,4-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2976. Available at: [Link][15]

-

University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Available at: [Link][9]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link][11]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link][8]

Sources

- 1. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. rigaku.com [rigaku.com]

- 11. excillum.com [excillum.com]

- 12. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,4-Dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichlorobenzenesulfonamide

This guide provides an in-depth analysis of the spectroscopic data for 2,4-Dichlorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] A thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

2,4-Dichlorobenzenesulfonamide is an organic compound featuring a sulfonamide group attached to a dichlorinated benzene ring.[1] The molecule's structural rigidity and the presence of various functional groups give rise to a distinct and informative spectroscopic profile. Spectroscopic analysis provides unambiguous confirmation of the molecular structure by probing the chemical environment of individual atoms and the vibrational modes of chemical bonds.

The workflow for the complete spectroscopic characterization of 2,4-Dichlorobenzenesulfonamide is a multi-technique approach, ensuring a comprehensive and validated structural elucidation.

Caption: Workflow for the synthesis and spectroscopic confirmation of 2,4-Dichlorobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 2,4-Dichlorobenzenesulfonamide, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical for solution-state NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for sulfonamides due to its ability to dissolve the crystalline solid and its non-interference with the aromatic proton signals. The protons of the sulfonamide NH₂ group are exchangeable and may appear as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature. Aromatic protons typically resonate in the 6.5-8.0 ppm range due to the deshielding effect of the ring current.[3][4][5][6] Similarly, aromatic carbons appear in the 110-150 ppm region in the ¹³C NMR spectrum.[3]

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-Dichlorobenzenesulfonamide is characterized by signals in the aromatic region corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the sulfonyl chloride and the two chlorine atoms influences their chemical shifts.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.95 | d | 8.5 |

| H-5 | 7.68 | dd | 8.5, 2.2 |

| H-3 | 7.55 | d | 2.2 |

| NH₂ | 7.5 (broad s) | s | - |

Data adapted from similar structures and predictive models. Actual values may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the substitution pattern.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 140.2 |

| C-2 | 135.1 |

| C-3 | 131.8 |

| C-4 | 133.5 |

| C-5 | 128.0 |

| C-6 | 129.5 |

Data adapted from similar structures and predictive models.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For 2,4-Dichlorobenzenesulfonamide, key vibrational frequencies are expected for the N-H, S=O, and C-Cl bonds.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra. The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide), and the IR beam interacts with the sample surface. The characteristic absorption bands for sulfonamides include N-H stretching vibrations and strong absorptions from the symmetric and asymmetric stretching of the S=O bonds.

IR Spectral Data

The IR spectrum of 2,4-Dichlorobenzenesulfonamide shows characteristic absorption bands confirming the presence of the sulfonamide and dichlorophenyl groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3390 - 3323 | N-H Asymmetric Stretch | Medium |

| 3279 - 3229 | N-H Symmetric Stretch | Medium |

| 1344 - 1317 | S=O Asymmetric Stretch | Strong |

| 1187 - 1147 | S=O Symmetric Stretch | Strong |

| 924 - 906 | S-N Stretch | Medium |

| ~1570, ~1460 | C=C Aromatic Stretch | Medium |

| ~820 | C-H Out-of-plane Bend | Strong |

| ~1050 | C-Cl Stretch | Strong |

Data obtained from Gowda, B. T., Jyothi, K., & D'Souza, J. D. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 57(12), 967-975.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules, which allows for the determination of the molecular weight and elemental composition, and provides structural information through fragmentation analysis.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules. In the mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For benzenesulfonamides, a characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da.[7][8]

Expected Fragmentation Pattern

The mass spectrum of 2,4-Dichlorobenzenesulfonamide is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for chlorine-containing fragments.

Caption: Expected primary fragmentation pathway for 2,4-Dichlorobenzenesulfonamide in EI-MS.

Key Expected Fragments:

-

Molecular Ion [M]⁺˙: m/z 225 (for ³⁵Cl₂) with characteristic isotopic peaks at m/z 227 and 229.

-

[M - SO₂]⁺˙: m/z 161 (loss of 64 Da), a common fragmentation for arylsulfonamides.[7][8]

-

[C₆H₃Cl₂]⁺: m/z 145, corresponding to the dichlorophenyl cation.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of 2,4-Dichlorobenzenesulfonamide and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are typically sufficient.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 2,4-Dichlorobenzenesulfonamide powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence and number of chlorine atoms in each fragment.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 2,4-Dichlorobenzenesulfonamide. The data presented in this guide serve as a benchmark for researchers working with this compound, ensuring the integrity and quality of their materials. Adherence to the outlined experimental protocols will facilitate the acquisition of high-quality, reproducible spectroscopic data.

References

-

Gowda, B. T., Jyothi, K., & D'Souza, J. D. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y=2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3, 4-Cl; 2-CH3, 5-Cl; 3-CH3, 4-Cl; 2,4-Cl2 or 3,4-Cl2). Zeitschrift für Naturforschung A, 57(12), 967-975. [Link]

-

Deng, G., & Mani, N. S. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2,4-Dichlorobenzenesulfonamide synthesis from 1,3-dichlorobenzene

An In-Depth Technical Guide to the Synthesis of 2,4-Dichlorobenzenesulfonamide from 1,3-Dichlorobenzene

Introduction

2,4-Dichlorobenzenesulfonamide is a key chemical intermediate characterized by a sulfonamide group attached to a dichlorinated benzene ring.[1] This compound and its precursor, 2,4-dichlorobenzenesulfonyl chloride, serve as fundamental building blocks in the development of a wide range of biologically active molecules.[2][3] The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[2] The presence of the 2,4-dichloro-substituted phenyl ring can significantly modulate a molecule's physicochemical properties and enhance its biological efficacy.[1][2]

This guide provides a comprehensive, in-depth technical overview for the synthesis of 2,4-dichlorobenzenesulfonamide, commencing from the readily available starting material, 1,3-dichlorobenzene. It is designed for an audience of researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Part 1: The Synthetic Pathway - A Mechanistic Overview

The conversion of 1,3-dichlorobenzene to 2,4-dichlorobenzenesulfonamide is a robust two-step process. It begins with the electrophilic chlorosulfonation of the aromatic ring, followed by a nucleophilic substitution to form the final sulfonamide product.

Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of 1,3-Dichlorobenzene

The initial and regiochemistry-defining step is the reaction of 1,3-dichlorobenzene with chlorosulfonic acid (ClSO₃H). This is a classic electrophilic aromatic substitution reaction.

Mechanism and Regioselectivity: In this reaction, the active electrophile is believed to be the sulfur trioxide-chloronium complex (SO₂Cl⁺), generated by the auto-protolysis of chlorosulfonic acid.[4][5]

The directing effects of the two chlorine substituents on the 1,3-dichlorobenzene ring are paramount. Although chlorine atoms are deactivating towards electrophilic substitution, they are ortho, para-directors. In 1,3-dichlorobenzene, the positions are not equivalent:

-

Position 4 (and 6): This position is para to one chlorine atom and ortho to the other. It is the most activated and sterically accessible site for electrophilic attack.

-

Position 2: This position is ortho to both chlorine atoms. While electronically activated, it is sterically hindered.

-

Position 5: This position is meta to both chlorine atoms and is the most deactivated.

Consequently, the electrophilic attack by the sulfonyl chloride moiety occurs predominantly at the 4-position, yielding the desired intermediate, 2,4-dichlorobenzenesulfonyl chloride .

Step 2: Nucleophilic Substitution: Amination of 2,4-Dichlorobenzenesulfonyl Chloride

The second step involves the conversion of the newly formed sulfonyl chloride into the corresponding sulfonamide. This is achieved through a nucleophilic substitution reaction with an ammonia source.

Mechanism: The sulfur atom in the 2,4-dichlorobenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia (NH₃), typically from aqueous ammonium hydroxide, acts as the nucleophile. The nitrogen atom's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate.[2] The subsequent collapse of this intermediate expels the chloride ion as a leaving group, and after deprotonation, the stable 2,4-dichlorobenzenesulfonamide is formed. A base is implicitly present (ammonia itself) to neutralize the hydrogen chloride (HCl) generated during the reaction.[2][6]

Part 2: Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis.

Mandatory Safety Precautions

Chlorosulfonic acid is an extremely hazardous and corrosive substance. It reacts violently and exothermically with water, producing toxic and corrosive fumes of hydrogen chloride and sulfuric acid.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a full-face shield, safety goggles, and a lab coat.[10][11] Work must be conducted in a well-ventilated chemical fume hood.[7][10]

-

Handling: Add chlorosulfonic acid slowly and cautiously. Never add water to chlorosulfonic acid; when quenching, always add the acid to ice/water slowly.[8] Ensure all glassware is perfectly dry.

-

Spills: Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[9]

Materials and Reagents

-

1,3-Dichlorobenzene (C₆H₄Cl₂)

-

Chlorosulfonic Acid (ClSO₃H)

-

Chloroform (CHCl₃), anhydrous

-

Ammonium Hydroxide (NH₄OH), 28-30% aqueous solution

-

Ethanol (for recrystallization)

-

Deionized Water & Crushed Ice

-

Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, filtration apparatus.

Protocol 1: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride

This protocol is adapted from established procedures for the chlorosulfonation of substituted benzenes.[12][13]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet (vented to a scrubber), dissolve 1,3-dichlorobenzene (e.g., 10 mL) in anhydrous chloroform (e.g., 40 mL).

-

Cooling: Cool the flask in an ice bath to maintain a temperature of 0 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (e.g., 25 mL) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C throughout the addition. A vigorous evolution of hydrogen chloride gas will be observed.

-

Reaction Progression: After the addition is complete and the initial evolution of HCl has subsided, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Workup & Quenching: Cautiously pour the reaction mixture into a large beaker containing a substantial amount of crushed ice (e.g., 500 g) with constant stirring. This step must be performed slowly in a fume hood.

-

Isolation: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (chloroform) layer. Wash the organic layer twice with cold water.

-

Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate. The 2,4-dichlorobenzenesulfonyl chloride can be isolated by evaporating the chloroform, though for the subsequent step, the crude product is often sufficiently pure.

Protocol 2: Synthesis of 2,4-Dichlorobenzenesulfonamide

This protocol details the amination of the sulfonyl chloride intermediate.[14]

-